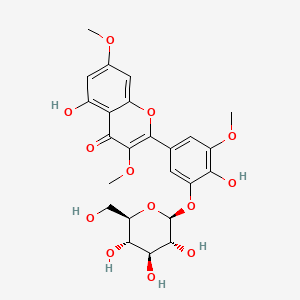
Myricetin 3,7,3'-trimethyl ether 5'-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is a naturally occurring flavonoid glycoside. It is derived from myricetin, a flavonoid commonly found in various plants. This compound is known for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside typically involves the methylation of myricetin followed by glycosylation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glycosylation step involves the reaction of the methylated myricetin with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate .
Industrial Production Methods
Industrial production of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside may involve the extraction of myricetin from plant sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate myricetin from plant materials. The subsequent methylation and glycosylation steps are carried out under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid glycosides.
科学的研究の応用
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling.
Medicine: Explored for its potential therapeutic effects in cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK
類似化合物との比較
Similar Compounds
Myricetin: The parent compound with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with comparable biological activities.
Kaempferol: A flavonoid with similar structure and therapeutic potential
Uniqueness
Myricetin 3,7,3’-trimethyl ether 5’-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may enhance its bioavailability and stability compared to its parent compound, myricetin .
特性
分子式 |
C24H26O13 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
5-hydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C24H26O13/c1-32-10-6-11(26)16-12(7-10)35-22(23(34-3)19(16)29)9-4-13(33-2)17(27)14(5-9)36-24-21(31)20(30)18(28)15(8-25)37-24/h4-7,15,18,20-21,24-28,30-31H,8H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 |
InChIキー |
GGJSXKJJWMXCEM-OZJWLQQPSA-N |
異性体SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O |
正規SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


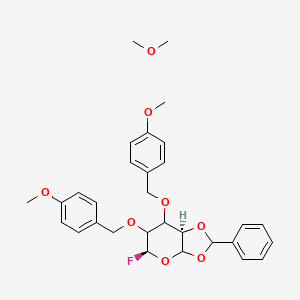
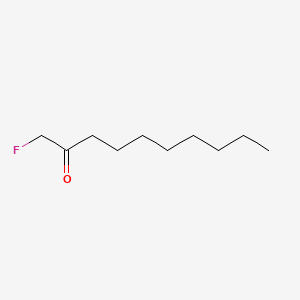
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
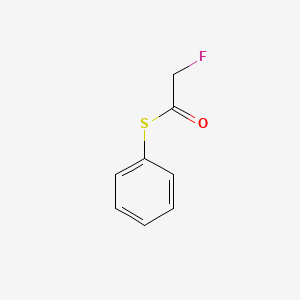
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
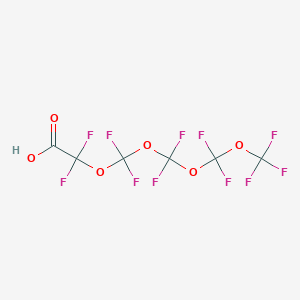
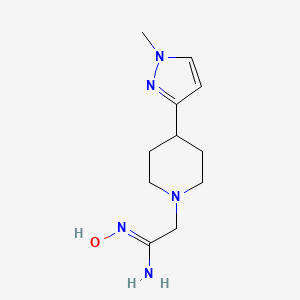
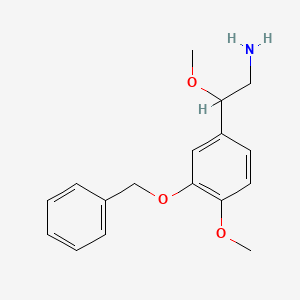

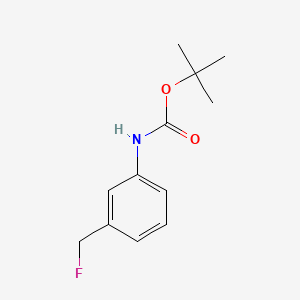
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
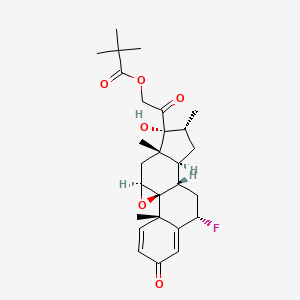

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
